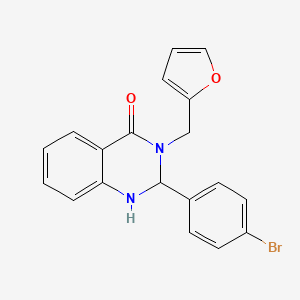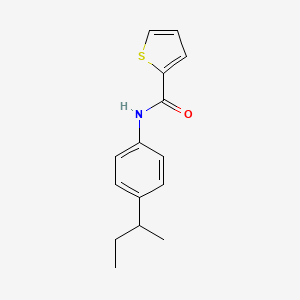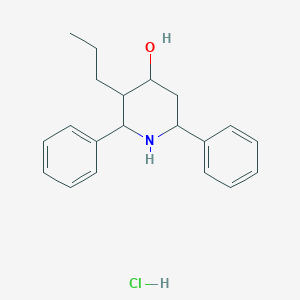![molecular formula C15H30N2O2S B4892504 N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)
N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide, commonly known as MEP, is a compound that has been widely studied for its potential use in scientific research. MEP is a synthetic compound that belongs to the class of piperidine derivatives.
作用機序
MEP works by inhibiting the reuptake of dopamine by the DAT. This leads to an increase in extracellular dopamine levels in the brain, which can have a variety of effects on behavior and physiology. The mechanism of action of MEP is well understood and has been extensively studied.
Biochemical and Physiological Effects:
MEP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is thought to be due to its ability to increase extracellular dopamine levels. MEP has also been shown to have anxiolytic effects in mice, which may be related to its ability to modulate the activity of the dopamine system.
実験室実験の利点と制限
MEP has several advantages for use in lab experiments. It is a highly selective inhibitor of the DAT, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. MEP is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to the use of MEP in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, MEP is not selective for the DAT and can also inhibit the norepinephrine transporter, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on MEP. One potential area of research is the development of more selective inhibitors of the DAT. This could lead to the development of more effective treatments for conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Another area of research is the study of the effects of MEP on other neurotransmitter systems. MEP has been shown to have some effects on the norepinephrine system, but its effects on other systems such as serotonin and acetylcholine are not well understood.
Conclusion:
MEP is a synthetic compound that has been widely studied for its potential use in scientific research. It is primarily used as a selective inhibitor of the dopamine transporter and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to the use of MEP in lab experiments, it remains a valuable tool for studying the role of dopamine in various physiological and pathological conditions. There are also several future directions for research on MEP, including the development of more selective inhibitors of the DAT and the study of its effects on other neurotransmitter systems.
合成法
The synthesis of MEP involves the reaction of 3-(methylthio)propylamine with 2-methoxyethyl isocyanate. The resulting product is then treated with 4-piperidinol to form MEP. The synthesis of MEP is a complex process that requires specialized equipment and expertise.
科学的研究の応用
MEP has been widely studied for its potential use in scientific research. It is primarily used as a selective inhibitor of the dopamine transporter (DAT) and has been shown to increase extracellular dopamine levels in the brain. This property makes MEP a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
特性
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(3-methylsulfanylpropyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2S/c1-19-12-8-16-15(18)5-4-14-6-10-17(11-7-14)9-3-13-20-2/h14H,3-13H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRCOHJPJYSBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)
![methyl 4-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4892444.png)
![5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4892446.png)


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B4892468.png)

![1,1'-[(4,6-dipropoxy-1,3-phenylene)di-1,3-pentadiyne-1,5-diyl]dipiperidine dihydrochloride](/img/structure/B4892492.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892493.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4892498.png)
![5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892508.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4892516.png)